molecular formula C27H24N4O5 B2836871 methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112339-60-2

methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2836871
CAS No.: 1112339-60-2
M. Wt: 484.512
InChI Key: YKXXZQYMEVROHK-UHFFFAOYSA-N
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Description

methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the benzoyl group and finally the morpholine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-({1-[(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)benzoyl]piperidine
  • methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c1-34-26(33)18-7-9-21-22(15-18)28-27(30-13-11-29(12-14-30)19-5-3-2-4-6-19)31(25(21)32)20-8-10-23-24(16-20)36-17-35-23/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXXZQYMEVROHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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